molecular formula C14H11BrO3 B582249 2'-Bromo-3'-methoxybiphenyl-3-carboxylic acid CAS No. 1215206-07-7

2'-Bromo-3'-methoxybiphenyl-3-carboxylic acid

Cat. No.: B582249
CAS No.: 1215206-07-7
M. Wt: 307.143
InChI Key: NJQGNWSMEJYWGO-UHFFFAOYSA-N
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Description

2’-Bromo-3’-methoxybiphenyl-3-carboxylic acid is a chemical compound that belongs to the class of biphenyl carboxylic acids. It is characterized by the presence of a bromine atom at the 2’ position, a methoxy group at the 3’ position, and a carboxylic acid group at the 3 position on the biphenyl structure. This compound is a white crystalline powder and is used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Bromo-3’-methoxybiphenyl-3-carboxylic acid typically involves the bromination of 3’-methoxybiphenyl-3-carboxylic acid. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 2’ position. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at a temperature range of 0-25°C.

Industrial Production Methods: In an industrial setting, the production of 2’-Bromo-3’-methoxybiphenyl-3-carboxylic acid may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures consistent product quality and scalability.

Types of Reactions:

    Oxidation: The methoxy group in 2’-Bromo-3’-methoxybiphenyl-3-carboxylic acid can undergo oxidation to form a corresponding aldehyde or carboxylic acid derivative.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).

Major Products:

    Oxidation: 2’-Bromo-3’-formylbiphenyl-3-carboxylic acid or 2’-Bromo-3’-carboxybiphenyl-3-carboxylic acid.

    Reduction: 3’-Methoxybiphenyl-3-carboxylic acid.

    Substitution: 2’-Amino-3’-methoxybiphenyl-3-carboxylic acid or 2’-Alkoxy-3’-methoxybiphenyl-3-carboxylic acid.

Scientific Research Applications

2’-Bromo-3’-methoxybiphenyl-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of novel compounds.

    Biology: It is utilized in the study of biological pathways and interactions, particularly in the investigation of enzyme-substrate relationships.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is employed in the production of specialty chemicals and materials, including polymers and advanced materials for electronic applications.

Mechanism of Action

The mechanism of action of 2’-Bromo-3’-methoxybiphenyl-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in modulating the compound’s binding affinity and specificity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing the compound’s overall activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2’-Bromo-3’-hydroxybiphenyl-3-carboxylic acid
  • 2’-Bromo-3’-methylbiphenyl-3-carboxylic acid
  • 2’-Chloro-3’-methoxybiphenyl-3-carboxylic acid

Comparison: 2’-Bromo-3’-methoxybiphenyl-3-carboxylic acid is unique due to the presence of both a bromine atom and a methoxy group, which confer distinct chemical and physical properties. Compared to 2’-Bromo-3’-hydroxybiphenyl-3-carboxylic acid, the methoxy group in 2’-Bromo-3’-methoxybiphenyl-3-carboxylic acid provides increased lipophilicity and potentially different reactivity. The bromine atom distinguishes it from 2’-Chloro-3’-methoxybiphenyl-3-carboxylic acid, offering different electronic effects and reactivity patterns.

Properties

IUPAC Name

3-(2-bromo-3-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO3/c1-18-12-7-3-6-11(13(12)15)9-4-2-5-10(8-9)14(16)17/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQGNWSMEJYWGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1Br)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681800
Record name 2'-Bromo-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-07-7
Record name 2′-Bromo-3′-methoxy[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215206-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Bromo-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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